N-[3-(morpholin-4-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide
Overview
Description
N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide is a chemical compound with the molecular formula C18H27N3O4
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide typically involves the reaction of 3-(morpholin-4-yl)propylamine with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or propoxyphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide can be compared with other similar compounds, such as:
N-[3-(morpholin-4-yl)propyl]-N’-(4-(pentyloxy)phenyl)ethanediamide: Similar structure but with a pentyloxy group instead of a propoxy group.
4-(3-morpholin-4-yl-propionyl)-morpholine: Contains a morpholine ring and a propionyl group, differing in the substitution pattern and functional groups.
The uniqueness of N-[3-(morpholin-4-yl)propyl]-N’-(4-propoxyphenyl)ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(4-propoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-2-12-25-16-6-4-15(5-7-16)20-18(23)17(22)19-8-3-9-21-10-13-24-14-11-21/h4-7H,2-3,8-14H2,1H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTZURWBYHVKDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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